molecular formula C12H15BrO B7905462 1-Bromo-3-(cyclopentyloxy)-5-methylbenzene

1-Bromo-3-(cyclopentyloxy)-5-methylbenzene

Cat. No.: B7905462
M. Wt: 255.15 g/mol
InChI Key: UNCXWWPCLRMXBX-UHFFFAOYSA-N
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Description

1-Bromo-3-(cyclopentyloxy)-5-methylbenzene is a substituted aromatic compound featuring a bromine atom at position 1, a cyclopentyloxy group at position 3, and a methyl group at position 3. This compound is primarily used as a synthetic intermediate in pharmaceuticals and materials science due to its bromine atom, which enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for constructing complex molecules . The cyclopentyloxy group contributes steric bulk and modulates electronic properties, influencing reactivity and solubility.

Properties

IUPAC Name

1-bromo-3-cyclopentyloxy-5-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c1-9-6-10(13)8-12(7-9)14-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCXWWPCLRMXBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)OC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(cyclopentyloxy)-5-methylbenzene typically involves the bromination of 3-(cyclopentyloxy)-5-methylbenzene. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(cyclopentyloxy)-5-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones under specific conditions.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-3-(cyclopentyloxy)-5-methylbenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(cyclopentyloxy)-5-methylbenzene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the cyclopentyloxy group can influence the compound’s reactivity and stability. These interactions are crucial for the compound’s effectiveness in various applications .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
1-Bromo-3-(cyclopentyloxy)-5-methylbenzene Cyclopentyloxy, Br, CH₃ C₁₂H₁₅BrO Intermediate for cross-coupling; moderate steric hindrance Target
1-Bromo-3-methoxy-5-methylbenzene Methoxy, Br, CH₃ C₈H₉BrO Electron-donating methoxy enhances electrophilic substitution; lower molecular weight
1-Bromo-3-(tert-butyl)-5-methylbenzene tert-Butyl, Br, CH₃ C₁₁H₁₅Br High steric bulk; used in tert-butyl moiety introduction
1-Bromo-3-chloro-5-methylbenzene Cl, Br, CH₃ C₇H₆BrCl Electron-withdrawing Cl reduces bromine reactivity; smaller size
1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene Isobutoxy, Br, CF₃O C₁₁H₁₂BrF₃O₂ Strong electron-withdrawing CF₃O group deactivates ring; branched alkoxy
1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene BrCH₂, Br, CF₃ C₈H₅Br₂F₃ Dual bromine sites enable sequential substitutions; CF₃ enhances stability

Electronic and Steric Comparisons

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • Methoxy (C₈H₉BrO, ) and cyclopentyloxy groups donate electrons via resonance, activating the aromatic ring toward electrophilic substitution. In contrast, trifluoromethoxy (C₁₁H₁₂BrF₃O₂, ) and methylsulfonyl (C₁₀H₁₃BrO₂S, ) groups withdraw electrons, reducing bromine’s reactivity in cross-coupling reactions.
    • Chlorine (C₇H₆BrCl, ) exhibits moderate electron withdrawal, making its bromine less reactive than methoxy analogs but more reactive than CF₃-substituted derivatives.
  • Isobutoxy (C₁₁H₁₂BrF₃O₂, ) and cyclopentyloxy substituents balance moderate bulk with synthetic versatility.

Physical Properties

  • Solubility : Methoxy and cyclopentyloxy groups enhance solubility in polar solvents compared to tert-butyl or trifluoromethyl analogs.
  • Boiling/Melting Points : Bulkier substituents (e.g., tert-butyl ) increase melting points due to crystalline packing, whereas branched alkoxy groups (e.g., isobutoxy ) may lower boiling points.

Research Findings and Case Studies

  • Synthesis Optimization : demonstrates that Li₂CO₃ in DMF efficiently mediates benzylation reactions, a method adaptable to cyclopentyloxy derivatives .
  • Steric Challenges : The synthesis of tert-butyl analogs (C₁₁H₁₅Br, ) requires careful control of reaction temperatures to mitigate steric slowdowns.
  • Electronic Tuning : Trifluoromethoxy-substituted compounds (C₁₁H₁₂BrF₃O₂, ) are prioritized in agrochemicals for their resistance to metabolic degradation.

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